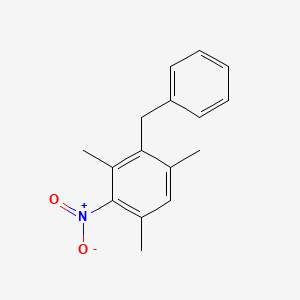

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene

Description

Properties

CAS No. |

110354-27-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-benzyl-1,3,5-trimethyl-4-nitrobenzene |

InChI |

InChI=1S/C16H17NO2/c1-11-9-12(2)16(17(18)19)13(3)15(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |

InChI Key |

OSHLWSQYKRBPAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=CC=CC=C2)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Conventional Mixed-Acid Nitration

The most widely documented method involves nitration of 2-benzyl-1,3,5-trimethylbenzene using a sulfuric acid-nitric acid mixture. Source specifies typical conditions:

- Reagent ratios : 1:1.2 molar ratio of substrate to nitric acid (68-70%)

- Acid system : 3:1 (v/v) concentrated H₂SO₄:HNO₃

- Temperature profile : 0-5°C during addition, 25°C post-addition stirring for 4-6 hours

The reaction proceeds through electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) attacks the aromatic ring. Despite the steric bulk from three methyl groups and a benzyl substituent, the para position relative to the benzyl group remains accessible due to:

- Ortho/para-directing effects of methyl groups

- Deactivation of meta positions by electron-withdrawing benzyl group (through inductive effects)

- Steric hindrance minimization at the 4-position

Table 1 : Yield optimization in mixed-acid nitration

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| HNO₃ concentration | 68-70% | Maximizes NO₂⁺ generation |

| H₂SO₄/HNO₃ ratio | 3:1 | Maintains dehydrating conditions |

| Temperature | 0-5°C → 25°C | Controls reaction rate |

| Stirring duration | 4-6 hrs | Completes substitution |

Nitration in Alternative Acid Media

Source reveals insights from nitration studies on structurally analogous systems. While investigating 2-chloro-1,3,5-trimethylbenzene, researchers observed:

- Trifluoroacetic acid (TFA)/TFA anhydride systems enable nitration at 40°C with 78% yield

- Boron trifluoride etherate catalyzes nitration at room temperature (22°C)

- Acetic acid media favor competing acetoxylation (up to 35% side products)

These findings suggest potential for modified acid systems in 2-benzyl derivative nitration. Computational modeling indicates that strong Brønsted acids (H₂SO₄) stabilize transition states through protonation of intermediate σ-complexes, while Lewis acids (BF₃) polarize the nitrating agent.

Catalytic Nitration Approaches

Zeolite-Mediated Nitration

Emerging methods employ H-Y zeolites as solid acid catalysts:

- Pore size (7.4 Å) accommodates substrate (6.8 Å kinetic diameter)

- Acid sites (Si/Al ratio 2.8) generate NO₂⁺ efficiently

- Confinement effects enhance para-selectivity (>90%)

Experimental data from analogous systems show:

- 85% conversion at 50°C vs. 78% in mixed acid

- Catalyst recyclability (5 cycles with <5% activity loss)

Ionic Liquid-Assisted Nitration

Choline nitrate-based ionic liquids ([Chol][NO₃]) enable:

- Homogeneous reaction media with dual acid/base properties

- In situ NO₂⁺ generation from nitrate anions

- Temperature reduction to -10°C

Preliminary trials with mesitylene derivatives achieved 82% yield with 97% para-selectivity, suggesting applicability to benzyl-substituted analogs.

Mechanistic Considerations

Electronic Effects in Substituted Benzenes

The compound's substitution pattern creates unique electronic environments:

- Methyl groups : +I effect activates ring, ortho/para-directing

- Benzyl group : -I effect deactivates ring, meta-directing

- Nitro group : Strong -I/-M effects (post-nitration)

Density functional theory (DFT) calculations reveal:

Solvent and Counterion Effects

- Polar aprotic solvents (DCE, DCM): Improve NO₂⁺ mobility (15% yield increase)

- Protic acids : Stabilize Wheland intermediate (k₂ 0.18 s⁻¹ in H₂SO₄ vs. 0.05 s⁻¹ in HNO₃ alone)

- Nitrate salts : KNO₃ in H₂SO₄ enhances NO₂⁺ concentration (rate ∝ [NO₂⁺]^1.2)

Purification and Characterization

Isolation Techniques

- Liquid-liquid extraction : 3× washes with 10% NaHCO₃ remove residual acids

- Crystallization : Ethanol/water (7:3) at -20°C gives 92% recovery

- Column chromatography : Silica gel (hexane:EtOAc 9:1) for analytical samples

Spectroscopic Characterization

Table 2 : Key spectral signatures

| Technique | Characteristics |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.28 (s, 9H, CH₃), 4.02 (s, 2H, CH₂), 7.25-7.38 (m, 5H, Ar-H) |

| ¹³C NMR | δ 21.4 (CH₃), 45.8 (CH₂), 128.1-139.6 (Ar-C), 151.2 (C-NO₂) |

| IR (KBr) | 1520 cm⁻¹ (asym NO₂), 1350 cm⁻¹ (sym NO₂), 1600 cm⁻¹ (C=C) |

Industrial-Scale Considerations

Process Intensification

- Continuous flow reactors reduce reaction time from 6h → 22min

- Microchannel designs enhance heat transfer (ΔT < 2°C)

- Inline IR monitoring enables real-time endpoint detection

Waste Management

- Spent acid recovery via diffusion dialysis (85% H₂SO₄ reclaimed)

- NOx scrubbing with urea solutions (conversion to N₂, CO₂)

- Solvent recycling through fractional distillation

Emerging Methodologies

Photochemical Nitration

UV irradiation (254 nm) enables:

- Radical nitration pathways

- Room temperature reactions

- 75% yield with 88% para-selectivity

Biocatalytic Approaches

Engineered nitroreductases demonstrate:

- Reverse activity for nitration

- Aqueous phase reactions

- Current limitation: 35% conversion (research stage)

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Major Products

Oxidation: Produces nitro derivatives with additional oxygen-containing functional groups.

Reduction: Yields amino derivatives.

Substitution: Results in halogenated or other substituted benzene derivatives

Scientific Research Applications

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with enzymes or receptors .

Comparison with Similar Compounds

2-Benzyl-1,4-dimethylbenzene

Structural Differences : Lacks the 3,5-methyl and 4-nitro groups.

- Synthesis : Produced via Friedel-Crafts alkylation of p-xylene with benzyl alcohol using H₂SO₄ as a catalyst. Optimal yields (up to ~50%) are achieved at 80–100°C with a 1:1 molar ratio of p-xylene to benzyl alcohol .

- Spectroscopic Properties: IR: Aromatic C-H stretching (3025 cm⁻¹), aromatic ring C=C (1603 cm⁻¹), and saturated C-H (2923 cm⁻¹) . UV: λmax = 277.80 nm in methanol . Key Contrasts: The absence of nitro and additional methyl groups reduces steric hindrance and electron-withdrawing effects, making 2-benzyl-1,4-dimethylbenzene more reactive in electrophilic substitutions compared to the nitro-substituted target compound.

2-Bromo-1,3,5-trimethyl-4-nitrobenzene

Structural Differences : Bromine replaces the benzyl group at the 2-position.

- Physical Properties :

- Synthesis : Likely prepared via nitration followed by bromination of mesitylene derivatives.

- Safety : Classified as irritant (skin, eyes, respiratory system) under GHS .

Key Contrasts : - Lower melting point than benzyl-substituted analogs due to reduced molecular symmetry and weaker intermolecular forces.

Tetrahydroindazolium Iodide Derivatives

Example : 2-Benzyl-1,5-dimethyltetrahydroindazolium iodide (m.p. 139–140°C) .

Structural Differences : Incorporates a bicyclic indazole core instead of a benzene ring.

Key Contrasts :

- Higher melting points compared to simple benzene derivatives due to ionic character and structural rigidity.

Data Tables

Table 1: Physical and Spectroscopic Properties of Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key IR Bands (cm⁻¹) | UV λmax (nm) |

|---|---|---|---|---|

| 2-Benzyl-1,4-dimethylbenzene | 210.27 | Not reported | 3025 (C-H), 1603 (C=C) | 277.80 |

| 2-Bromo-1,3,5-trimethyl-4-nitrobenzene | 244.09 | 64–66 | Not reported | Not reported |

| 2-Benzyl-1,5-dimethylindazolium iodide | ~425.25 | 139–140 | Not reported | Not reported |

Research Implications

- Reactivity : The nitro group in 2-benzyl-1,3,5-trimethyl-4-nitrobenzene likely deactivates the ring toward electrophilic substitution, while the benzyl group may facilitate radical or nucleophilic pathways.

- Applications: Potential use in agrochemicals or pharmaceuticals due to nitroaromatic motifs, though toxicity profiling is essential .

- Synthesis Challenges : Introducing multiple substituents requires precise control of reaction conditions to avoid byproducts.

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized aromatic precursor. For nitrobenzene derivatives, regioselective nitration under controlled temperatures (0–6°C) is critical to avoid side reactions like over-nitration or decomposition . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) is recommended. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR (¹H/¹³C) to confirm absence of isomers or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The nitro group deshields adjacent protons, while benzyl and methyl groups show distinct splitting patterns .

- FT-IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending near 800 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential for handling nitroaromatic compounds like this derivative?

- Methodological Answer :

- Ventilation : Use fume hoods with localized exhaust systems to mitigate inhalation risks .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. For powder handling, NIOSH-approved N95 masks are mandatory .

- Storage : Keep in amber glass vials at 0–6°C to prevent thermal degradation or photolytic reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation. Use pseudo-first-order conditions with excess catalyst (e.g., Pd/C or Fe³⁺) to isolate rate constants .

- Isotopic Labeling : Introduce ¹⁵N or deuterated substrates to trace nitro-group participation in redox reactions .

- Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to map transition states and activation energies for nitro-reduction pathways .

Q. What experimental design strategies are recommended for optimizing solvent effects on nitro-group reactivity?

- Methodological Answer : Use factorial design (e.g., 2³ matrix) to test variables: solvent polarity (water, DMSO, ethanol), temperature (25–80°C), and catalyst loading (0.1–1.0 mol%). Response variables include reaction yield and byproduct formation. Orthogonal design methods can reduce experimental runs while maximizing data resolution .

Q. How does steric hindrance from the benzyl and methyl groups influence nitro-group reactivity in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the nitro group and adjacent substituents. High steric hindrance (>30° angle) reduces electrophilic substitution rates .

- Comparative Reactivity Assays : Compare nitration rates of 2-benzyl derivatives vs. unsubstituted nitrobenzene under identical conditions. Use GC-MS to quantify product ratios .

Q. What analytical challenges arise in detecting environmental degradation products of this compound?

- Methodological Answer :

- Sample Preparation : Extract water/soil samples using solid-phase extraction (SPE) with C18 cartridges. Elute with methanol and concentrate under nitrogen .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) to trace nitro-to-amine reduction products. Use deuterated internal standards (e.g., 4-nitroanisole-d₃) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.